Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate typically involves the sulfonation of 2,5-dichloro-4-methoxybenzene. This process can be carried out using various sulfonating agents under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: This compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This compound can interact with various molecular targets, including enzymes and proteins, altering their activities and functions .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-methoxybenzene-1-sulfinate: This compound has a similar structure but lacks the chlorine substituents.
Sodium 2,5-dichlorobenzene-1-sulfinate: Similar to Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate but without the methoxy group.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. These substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable reagent in various chemical processes .
Properties
Molecular Formula |
C7H5Cl2NaO3S |
---|---|
Molecular Weight |
263.07 g/mol |
IUPAC Name |
sodium;2,5-dichloro-4-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H6Cl2O3S.Na/c1-12-6-2-5(9)7(13(10)11)3-4(6)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
MBEUISDSVWOSNL-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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